molecular formula C17H21N3O2 B14932886 N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14932886
M. Wt: 299.37 g/mol
InChI Key: DSNSAWAKWPBQON-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a pyrazole-carboxamide derivative characterized by a cycloheptane-fused pyrazole core and a 2-methoxybenzyl substituent. This compound belongs to a broader class of cycloalkane-fused pyrazoles, which are studied for their diverse bioactivities, including insecticidal, fungicidal, and herbicide-safening properties . The 2-methoxybenzyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors in pests or pathogens. Structural analogs often vary in substituents on the benzyl ring or the pyrazole core, leading to differences in physicochemical properties and bioactivity profiles.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-22-15-10-6-5-7-12(15)11-18-17(21)16-13-8-3-2-4-9-14(13)19-20-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,20)

InChI Key

DSNSAWAKWPBQON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic and heteroaromatic sulfonamides . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like bromine for oxidation . The process may also involve the use of hydrazine monohydrochloride and ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in DMSO.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as tyrosine-protein kinase BTK (Bruton tyrosine kinase), which plays a role in cell proliferation and survival . The compound may also interact with other molecular targets, leading to its antiproliferative effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

Compound Name Substituent (R) Molecular Weight (g/mol) LogP* Key Bioactivity Reference
N-(2-Methoxybenzyl)-hexahydrocyclohepta[c]pyrazole-3-carboxamide 2-Methoxybenzyl ~355.4 3.2 (est.) Insecticidal (moderate) [1]
N-(Pyridin-2-ylmethyl)-hexahydrocyclohepta[c]pyrazole-3-carboxamide Pyridin-2-ylmethyl ~341.3 2.8 Insecticidal (high) [1]
N-(4-tert-Butylphenyl)-hexahydrocyclohepta[c]pyrazole-3-carboxamide (I5) 4-tert-Butylphenyl ~393.5 4.1 Herbicide Safener [3]
Compound with 3,4,5-Trimethoxybenzyl Group 3,4,5-Trimethoxybenzyl ~435.4 2.5 Fungicidal [2]

*LogP values estimated using computational tools (e.g., ChemDraw).

Key Observations :

  • Substituent Effects : The pyridin-2-ylmethyl analog (Deng et al., 2018) exhibits higher insecticidal activity than the 2-methoxybenzyl derivative, likely due to stronger hydrogen bonding with target enzymes via the pyridine nitrogen .
  • Methoxy Group Positioning : The 3,4,5-trimethoxybenzyl analog (Zeng et al., 2018) shows fungicidal activity attributed to improved interaction with fungal cytochrome P450 enzymes, whereas the 2-methoxy group in the target compound may limit steric accessibility .

Biological Activity

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex bicyclic structure with a pyrazole core, which is often associated with a variety of biological activities. The presence of the methoxybenzyl group is believed to enhance its lipophilicity and facilitate cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promise in various cancer models.

Case Studies and Research Findings

  • In Vitro Studies :
    • A recent study demonstrated that pyrazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.28 µM to 3.79 µM against various human tumor cell lines (MCF7, Hep-2) .
    • The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in cancer cells.
  • Mechanistic Insights :
    • The compound's ability to induce apoptosis was associated with the activation of caspase pathways and modulation of Bcl-2 family proteins .
    • Additionally, some derivatives have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Biological Activity Summary Table

Activity Cell Lines Tested IC50 Values (µM) Mechanism
AnticancerMCF70.28 - 3.79Apoptosis induction
Hep-20.74CDK inhibition
NCI-H4601.88Cell cycle arrest

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer activity. Its structural analogs have been explored for anti-inflammatory and neuroprotective effects as well.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step procedures starting with cyclization of cycloheptane precursors, followed by functionalization of the pyrazole core. For example:

Cycloheptane Ring Formation : Use [3+4] cycloaddition or ring-expansion strategies under controlled temperature (e.g., 60–80°C) with catalysts like BF₃·Et₂O .

Pyrazole Functionalization : Introduce the 2-methoxybenzyl group via nucleophilic substitution or amide coupling. Ethanol or THF are common solvents, with yields optimized by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 2-methoxybenzylamine) .

Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization in ethanol achieves >95% purity .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid side products like over-alkylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Assign peaks for the methoxy group (δ 3.7–3.9 ppm), pyrazole protons (δ 6.1–6.3 ppm), and cycloheptane protons (δ 1.2–2.8 ppm) .
    • ¹³C NMR : Confirm the carboxamide carbonyl (δ 165–170 ppm) and methoxy carbon (δ 55–57 ppm).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₃O₂: 326.1862) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis conditions?

Methodological Answer: Apply a Box-Behnken or Central Composite Design to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:

FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)515
Reaction Time (h)1224

Analysis : Use ANOVA to identify significant factors. For instance, temperature may dominate yield (p < 0.05), while catalyst loading affects purity . Optimized conditions (e.g., 70°C, 10 mol% catalyst, 18 h) can improve yields by 20–30% .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from:

  • Conformational Isomerism : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria in DMSO-d₆ .
  • Impurity Interference : Cross-validate with LC-MS to detect co-eluting impurities (e.g., unreacted starting materials) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model interactions with catalysts (e.g., Pd or Ru complexes) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways using GROMACS .

Q. How to design a stability study under varying environmental conditions?

Methodological Answer: Use an ICH Q1A-guided protocol :

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 1.2 million lux·hr).

Analytical Monitoring : Track degradation via HPLC peak area reduction (e.g., 95% → 85% after 4 weeks at 40°C) .

Degradation Products : Isplicate using preparative TLC and characterize via HRMS/NMR .

Methodological Resources

  • Safety Protocols : Follow institutional Chemical Hygiene Plans for handling pyrazole derivatives (e.g., PPE, fume hoods) .
  • Data Management : Use cheminformatics tools (e.g., ChemAxon) for spectral data archiving and reproducibility .

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